2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a keto group, a phenyl group, and a hydrazono group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxo-3-phenylpropanoic acid with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with acrylonitrile in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The keto group can be reduced to form a secondary alcohol.
Substitution: The phenylhydrazono group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the phenylhydrazono group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[1-Keto-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile.
Reduction: Formation of 2-[1-Hydroxy-3-hydroxy-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-[1-Hydroxy-3-oxo-3-phenyl-2-(phenylhydrazono)propyl]acrylonitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydrazono group can also participate in redox reactions, affecting cellular redox balance and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Oxo-3-phenyl-2-(phenylhydrazono)propanal: Similar structure but lacks the acrylonitrile group.
2-[2-Methoxy-2-oxo-1-(2-arylhydrazinylidene)ethyl]furan: Contains a furan ring instead of the acrylonitrile group.
Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate: Contains a pyrazole ring instead of the acrylonitrile group.
Uniqueness
Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C18H15N3O2 |
---|---|
Molekulargewicht |
305.3 g/mol |
IUPAC-Name |
(4E)-3-hydroxy-2-methylidene-5-oxo-5-phenyl-4-(phenylhydrazinylidene)pentanenitrile |
InChI |
InChI=1S/C18H15N3O2/c1-13(12-19)17(22)16(18(23)14-8-4-2-5-9-14)21-20-15-10-6-3-7-11-15/h2-11,17,20,22H,1H2/b21-16+ |
InChI-Schlüssel |
BVDSSCGREDPYML-LTGZKZEYSA-N |
Isomerische SMILES |
C=C(C#N)C(/C(=N\NC1=CC=CC=C1)/C(=O)C2=CC=CC=C2)O |
Kanonische SMILES |
C=C(C#N)C(C(=NNC1=CC=CC=C1)C(=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.